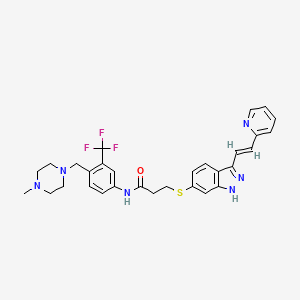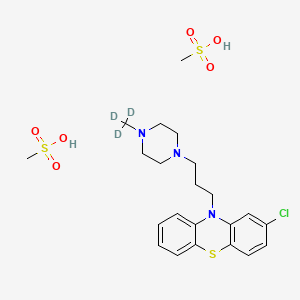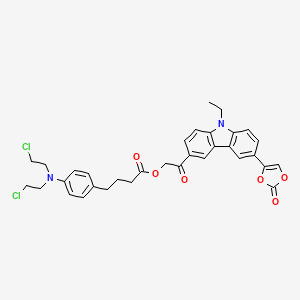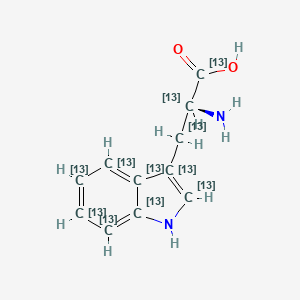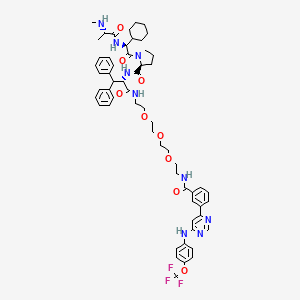
Sniper(abl)-015
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sniper(abl)-015 is a chimeric small molecule designed to induce the degradation of specific proteins via the ubiquitin-proteasome systemThese compounds recruit IAP ubiquitin ligases to target proteins, leading to their ubiquitylation and subsequent proteasomal degradation . This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia .
Méthodes De Préparation
The synthesis of Sniper(abl)-015 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that binds to the target protein, BCR-ABL. These ligands are linked by spacers with optimal lengths to ensure effective recruitment of the IAP ubiquitin ligase to the target protein . The synthetic route typically involves multiple steps, including the preparation of the individual ligands, the synthesis of the linker, and the final conjugation of the ligands to form the chimeric molecule . Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Sniper(abl)-015 undergoes several types of chemical reactions, primarily involving its interaction with the ubiquitin-proteasome system. The compound induces the ubiquitylation of the target protein, BCR-ABL, leading to its degradation . Common reagents used in these reactions include the E3 ubiquitin ligase of the IAP family and the proteasome complex. The major product formed from these reactions is the degraded BCR-ABL protein, which is broken down into smaller peptides and amino acids .
Applications De Recherche Scientifique
Sniper(abl)-015 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying targeted protein degradation mechanisms. In biology, it is used to investigate the role of BCR-ABL in cellular processes and disease progression . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of chronic myeloid leukemia, as it effectively induces the degradation of the BCR-ABL fusion protein .
Mécanisme D'action
The mechanism of action of Sniper(abl)-015 involves the recruitment of the E3 ubiquitin ligase of the IAP family to the target protein, BCR-ABL. This recruitment leads to the ubiquitylation of BCR-ABL, marking it for degradation by the proteasome . The molecular targets involved in this process include the BCR-ABL fusion protein and the E3 ubiquitin ligase of the IAP family . The pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of the ubiquitylated target protein .
Comparaison Avec Des Composés Similaires
Sniper(abl)-015 is unique among similar compounds due to its specific targeting of the BCR-ABL fusion protein. Other similar compounds include proteolysis-targeting chimeras (PROTACs), which also induce targeted protein degradation via the ubiquitin-proteasome system . this compound specifically recruits the IAP ubiquitin ligase, whereas PROTACs can recruit various E3 ligases . This specificity makes this compound particularly effective in targeting and degrading the BCR-ABL fusion protein, which is a key driver of chronic myeloid leukemia .
Propriétés
Formule moléculaire |
C58H70F3N9O9 |
|---|---|
Poids moléculaire |
1094.2 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3,3-diphenyl-1-[2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]propan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H70F3N9O9/c1-39(62-2)53(71)68-51(42-18-10-5-11-19-42)57(75)70-29-13-22-48(70)55(73)69-52(50(40-14-6-3-7-15-40)41-16-8-4-9-17-41)56(74)64-28-31-77-33-35-78-34-32-76-30-27-63-54(72)44-21-12-20-43(36-44)47-37-49(66-38-65-47)67-45-23-25-46(26-24-45)79-58(59,60)61/h3-4,6-9,12,14-17,20-21,23-26,36-39,42,48,50-52,62H,5,10-11,13,18-19,22,27-35H2,1-2H3,(H,63,72)(H,64,74)(H,68,71)(H,69,73)(H,65,66,67)/t39-,48-,51-,52-/m0/s1 |
Clé InChI |
CYNNYMZGPVIXHI-ZUDXTMBRSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
SMILES canonique |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


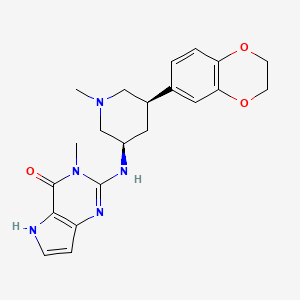
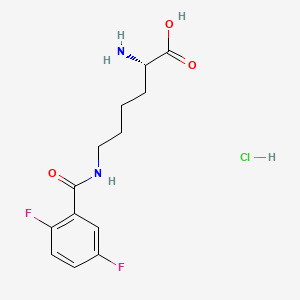

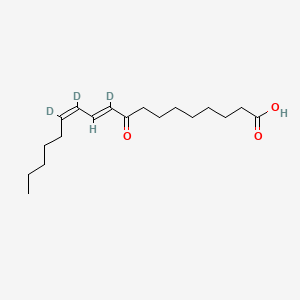
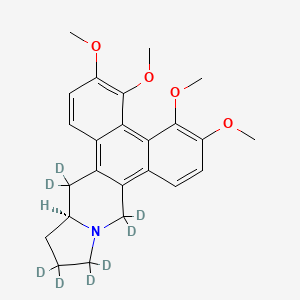
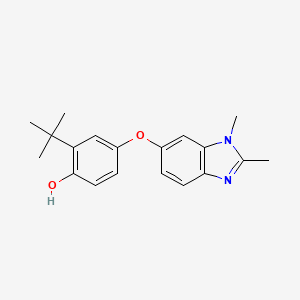
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
![1-[2-chloro-7-[(1R)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea](/img/structure/B12424203.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424206.png)
